

physical and chemical properties of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No.: B178514

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An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations of relevant chemical and logical pathways.

Compound Identification and Chemical Structure

Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazole family. The structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a methyl ester at the 6-position.

Molecular Formula: $C_{10}H_9NO_3$ ^{[1][2]} Molecular Weight: 191.19 g/mol ^[1] CAS Number: 136663-23-5^{[1][2]} Synonyms: methyl 2-methyl-1,3-benzoxazole-6-carboxylate, 2-Methyl-benzoxazole-6-carboxylic acid methyl ester^{[1][2]}

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized below. It is important to note that some of the data, such as boiling point and density, are predicted values based on computational models.

Property	Value	Citation(s)
Physical Form	Solid, White to off-white	[1][2]
Melting Point	103.5-104.5 °C	[2]
Boiling Point	286.7 ± 13.0 °C (Predicted)	[2]
Density	1.243 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	0.00 ± 0.30 (Predicted)	[2]
Purity (Commercial)	98%	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C or room temp.	[1][2]

Spectroscopic Data

Detailed spectroscopic data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** is not readily available in the cited search results. However, data for closely related benzoxazole structures can serve as a useful reference for characterization.

Reference Data: ¹H and ¹³C NMR for Methyl benzo[d]oxazole-2-carboxylate (lacks the 2-methyl group)

Data Type	Chemical Shift (ppm) and Description	Citation(s)
¹ H NMR	In CDCl ₃ : Aromatic protons appear as multiplets between 7.35-7.95 ppm. The methyl ester protons show a singlet at approximately 4.00 ppm.	[3]
¹³ C NMR	In CDCl ₃ : Key signals include δ = 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.7, and 53.7 for the ester's methyl carbon.	[4]

Reference Data: Mass Spectrometry for 2-Methylbenzoxazole (lacks the 6-carboxylate group)

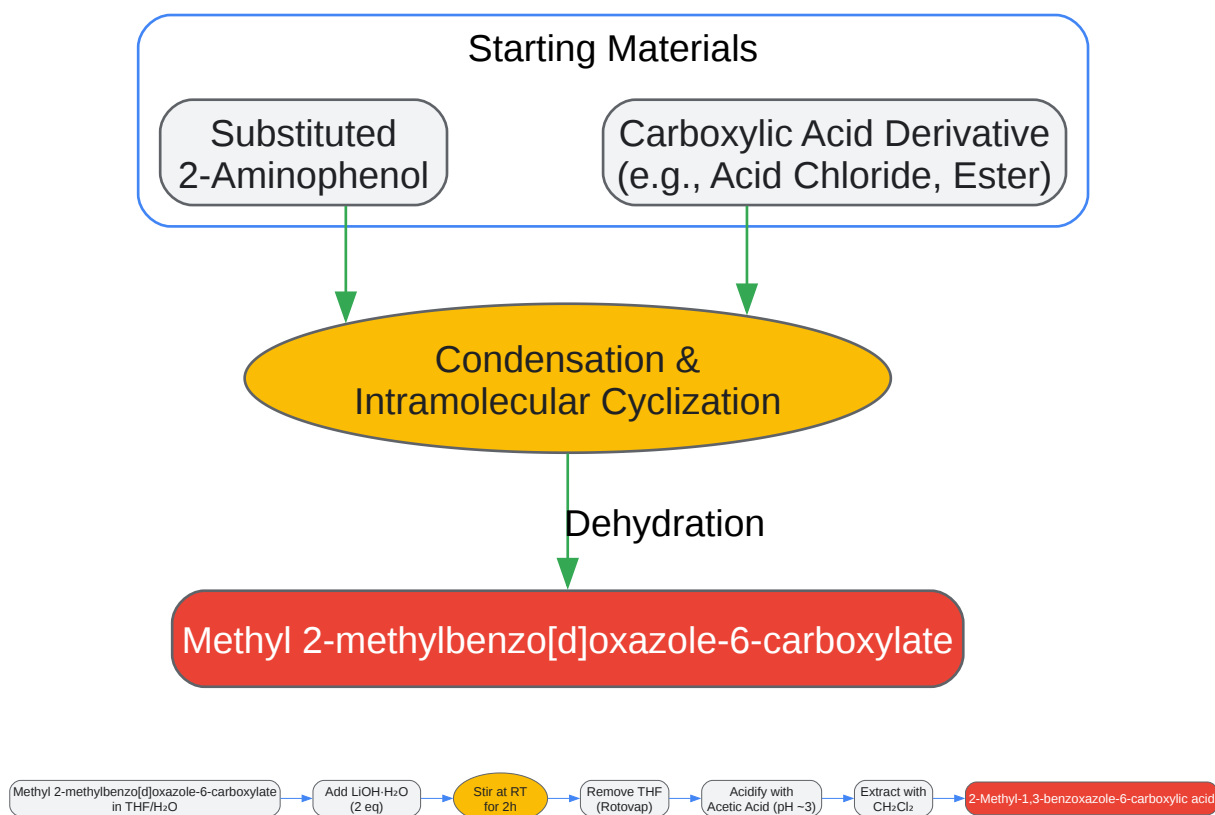
The mass spectrum of benzoxazole derivatives is characterized by a prominent molecular ion peak.^{[5][6]} For 2-methylbenzoxazole, the molecular ion $[M]^+$ appears at m/z 133.^[6] A common fragmentation pattern for benzoxazoles involves the loss of functional groups. For **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, one would anticipate a molecular ion peak at m/z 191 and potential fragmentation corresponding to the loss of the methoxy group ($-OCH_3$) or the entire methoxycarbonyl group ($-COOCH_3$).^[3]

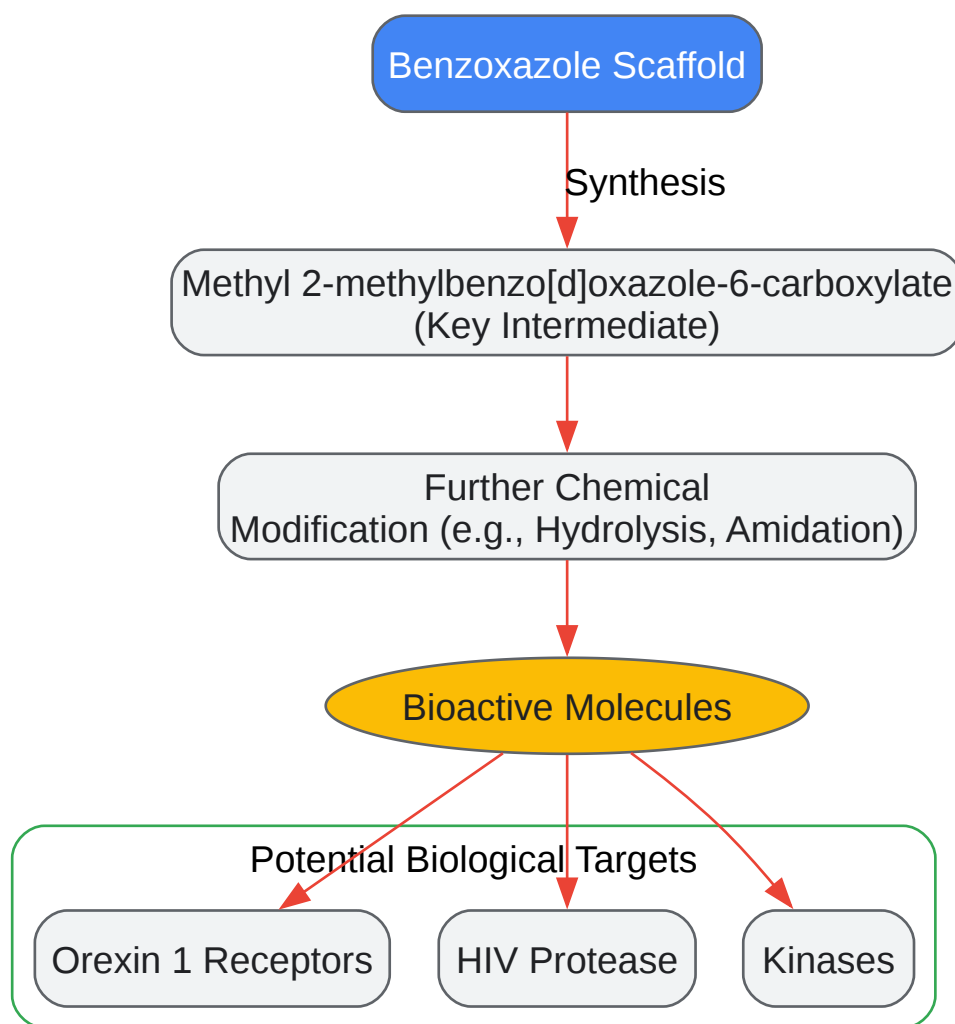
Experimental Protocols and Methodologies

Methyl 2-methylbenzo[d]oxazole-6-carboxylate serves as a key intermediate in the synthesis of more complex bioactive molecules.^[7] The following protocols describe its synthesis and a key reaction.

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for synthesizing the benzoxazole core involves the cyclization of 2-aminophenol precursors with various reagents.^{[3][8]} This approach allows for the introduction of desired substituents at the C2 position.





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